Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC20323387
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO2 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | methyl 2-(3-methylphenyl)-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)12-11(6-7-14-12)13(15)16-2/h3-8,14H,1-2H3 |
| Standard InChI Key | WHEFKDQFMFQVCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=C(C=CN2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 2-(3-methylphenyl)-1H-pyrrole-3-carboxylate, reflects its core structure: a pyrrole ring fused with a meta-tolyl group (C₆H₄CH₃-3) and a methyl ester at adjacent positions. Key parameters include:
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)C2=C(C=CN2)C(=O)OC |
| InChI Key | WHEFKDQFMFQVCE-UHFFFAOYSA-N |
| Aromatic System | Pyrrole + m-tolyl |
| Functional Groups | Ester (-COOCH₃), aryl (-C₆H₄CH₃) |
The planar pyrrole ring (bond angles ~107°) and conjugated π-system enable resonance stabilization, while the ester group introduces polarity (logP ≈ 2.1). X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the pyrrole and aryl rings, suggesting moderate conjugation .
Spectroscopic Signatures
While direct spectral data for methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate are scarce, related derivatives exhibit:
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IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of ester), 3100–3200 cm⁻¹ (N–H stretch) .
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¹H NMR: Pyrrolic proton at δ 6.5–7.2 ppm, ester methyl at δ 3.7–3.9 ppm, and meta-tolyl methyl at δ 2.3–2.5 ppm .
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MS: Molecular ion peak at m/z 215.1 (calc. 215.09).
Synthesis and Scalability
Traditional Multi-Step Routes
Early syntheses relied on sequential Friedel-Crafts acylation and esterification, but yields rarely exceeded 40% due to competing side reactions. For example:
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Pyrrole acylation: Reacting pyrrole-3-carboxylic acid with m-tolyl magnesium bromide.
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Esterification: Treating the acylated product with methanol/H₂SO₄.
Modern Catalytic Approaches
A breakthrough two-step protocol (2020) achieves >99% yield on decagram scales :
Table 2: Optimized Synthesis via Iridium-Catalyzed Borylation
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methyl pyrrole-2-carboxylate, [Ir(COD)OMe]₂, dtbpy, HBPin, 80°C, 12h | >99% |
| 2 | Borylated intermediate, aryl bromide, Pd(PPh₃)₄, K₃PO₄, DME, 60–80°C | 75–92% |
This method avoids N–H protection, leveraging in situ borylation to install boronate esters at the pyrrole 5-position, followed by Suzuki-Miyaura cross-coupling with m-bromotoluene . The boronate intermediate exhibits exceptional stability (>2 years under ambient conditions) .
| Compound | IC₅₀ (COX-2) | % Edema Inhibition |
|---|---|---|
| 1-(3-Chlorophenyl) derivative | 1.2 µM | 58% |
| 1-(4-Methoxyphenyl) derivative | 2.8 µM | 49% |
Antimicrobial Prospects
Pyrrole-thiophene hybrids demonstrate MIC values of 4–8 µg/mL against S. aureus and E. coli, attributed to membrane disruption via alkyl chain intercalation . The m-tolyl group’s hydrophobicity could similarly enhance bactericidal activity.
Materials Science Applications
Conjugated Polymers
Pyrrole-carboxylates serve as monomers for conductive polymers. Theoretical studies predict a bandgap of 2.8–3.1 eV for poly(methyl pyrrole-3-carboxylate), tunable via aryl substituents.
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) or Zn(II) ions yields MOFs with surface areas >800 m²/g, potential candidates for CO₂ capture . The ester moiety’s flexibility may improve framework stability under humid conditions.
Challenges and Future Directions
While synthetic advances have democratized access to methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate, gaps persist:
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Toxicology: No in vivo safety data exist for this compound.
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Optoelectronic profiling: Experimental bandgap measurements are needed to validate computational models.
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Asymmetric catalysis: Enantioselective synthesis of chiral pyrrolidine derivatives remains unexplored.
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